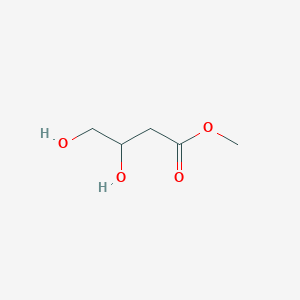

Methyl 3,4-dihydroxybutanoate

CAS No.:

Cat. No.: VC14450266

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O4 |

|---|---|

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | methyl 3,4-dihydroxybutanoate |

| Standard InChI | InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3 |

| Standard InChI Key | KCKWOJWPEXHLOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(CO)O |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Methyl 3,4-dihydroxybutanoate possesses a four-carbon chain with hydroxyl groups at C3 and C4, esterified at the terminal carboxyl group with a methyl moiety. The IUPAC name, methyl 3,4-dihydroxybutanoate, reflects this arrangement. Its canonical SMILES representation (COC(=O)CC(CO)O) and standardized InChI key (KCKWOJWPEXHLOQ-UHFFFAOYSA-N) confirm the stereochemical specificity of the (S)- and (R)-forms.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | methyl 3,4-dihydroxybutanoate |

| CAS Number | 2735094 |

| Optical Activity | Chiral (S/R enantiomers) |

Enantiomeric Differentiation

The (S)-enantiomer is industrially prioritized due to its role in synthesizing bioactive molecules. Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for each enantiomer: for example, the (S)-form exhibits characteristic shifts at δ 2.5 (dd, 2H), 3.5–3.7 (dd, 2H), and 4.1 (m, 1H) in proton NMR . The enzymatic synthesis route preferentially generates the (S)-configuration, leveraging amylopectin’s inherent chirality during oxidative cleavage .

Synthesis and Production Methodologies

Enzymatic Synthesis from Amylopectin

The most efficient industrial method involves sequential enzymatic degradation of amylopectin, a branched glucose polymer, followed by oxidation and esterification:

-

Enzymatic Hydrolysis:

-

Oxidative Cleavage:

Table 2: Comparative Synthesis Metrics

| Parameter | Enzymatic Method | Chemical Hydrolysis |

|---|---|---|

| Yield | 92% | <50% |

| Optical Purity (ee) | >99.9% | 70–80% |

| By-products | Minimal | Significant |

Advantages Over Conventional Methods

Traditional chemical routes using starch or disaccharides suffer from low yields (24–27% of substrate weight) and poor stereocontrol . The enzymatic approach eliminates costly metal catalysts and simplifies purification, as amylopectin’s high solubility in aqueous buffers enhances reaction homogeneity .

Industrial and Biomedical Applications

Pharmaceutical Intermediates

The (S)-enantiomer is a key chiral building block for:

-

Statins: Rosuvastatin and atorvastatin synthesis rely on methyl (S)-3,4-dihydroxybutanoate for constructing β-hydroxy-δ-lactone moieties.

-

Antioxidant Agents: Derivatives demonstrate radical-scavenging activity, though detailed mechanisms remain under investigation.

Biodegradable Polymers

Polycarbonates derived from 3,4-dihydroxybutyric acid exhibit tunable mechanical properties and hydrolytic degradation rates, making them suitable for medical implants and eco-friendly packaging.

Physicochemical and Analytical Data

Stability and Reactivity

The compound’s vicinal diol structure renders it prone to oxidation, necessitating storage under inert atmospheres. Esters of 3,4-dihydroxybutanoate undergo lactonization under acidic conditions, forming γ-butyrolactone derivatives .

Spectroscopic Characterization

-

IR Spectroscopy: Broad O-H stretches (3200–3500 cm⁻¹), ester C=O (1740 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 134.13 (C₅H₁₀O₄⁺).

Future Directions and Challenges

Scalable production remains limited by enzyme costs, though immobilized enzyme reactors show promise for continuous synthesis. Expanding applications in polymer science and targeted drug delivery systems will require further optimization of stereochemical fidelity under industrial conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume